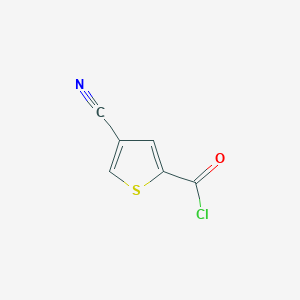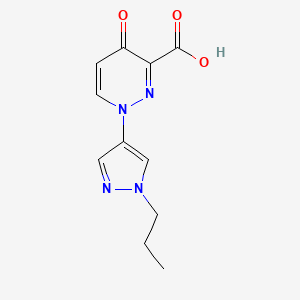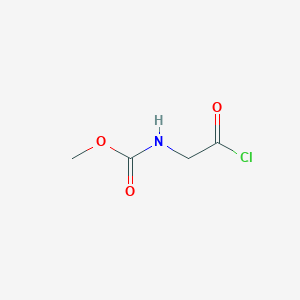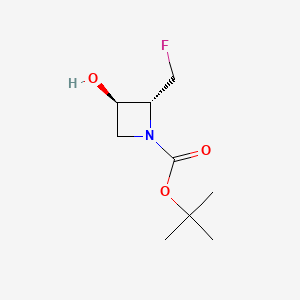
4-Cyanothiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanothiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanothiophene-2-carbonyl chloride typically involves the chlorination of 4-cyanothiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the thiophene ring to sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Aplicaciones Científicas De Investigación
4-Cyanothiophene-2-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Medicinal Chemistry: Explored for its potential in developing pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties
Mecanismo De Acción
The mechanism of action of 4-Cyanothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron-donating or withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanothiophene-2-carboxylic acid: Precursor to 4-Cyanothiophene-2-carbonyl chloride, used in similar synthetic pathways.
Uniqueness
This compound’s unique combination of the cyano and acyl chloride functional groups makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other thiophene derivatives .
Propiedades
Fórmula molecular |
C6H2ClNOS |
|---|---|
Peso molecular |
171.60 g/mol |
Nombre IUPAC |
4-cyanothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNOS/c7-6(9)5-1-4(2-8)3-10-5/h1,3H |
Clave InChI |
HOVHTPNEMVDQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)



![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)



![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)




